Clobetasonbutyrat

Übersicht

Beschreibung

Clobetasone butyrate is a synthetic corticosteroid used primarily in dermatology and ophthalmology. It is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating conditions such as eczema, psoriasis, and various forms of dermatitis . Clobetasone butyrate is available in cream and ointment forms and is often marketed under brand names like Eumovate .

Wissenschaftliche Forschungsanwendungen

Clobetasonbutyrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Steroidchemie und synthetische Modifikationen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression untersucht.

Medizin: Wird in klinischen Studien eingesetzt, um seine Wirksamkeit bei der Behandlung von entzündlichen und Autoimmunerkrankungen zu beurteilen.

Industrie: Wird in der Formulierung von topischen Medikamenten und Augentropfen eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an zytoplasmatische Rezeptoren in dermalen und intradermalen Zellen. Diese Bindung induziert die Produktion von inhibitorischen Proteinen, was zu einer verminderten Aktivität von Prostaglandinen, Kininen, Histamin, liposomalen Enzymen und anderen endogenen Mediatoren der Entzündung führt . Die Verbindung induziert auch die Produktion von Lipocortinen, die die Phospholipase A2 hemmen und so die Entzündung weiter reduzieren .

Ähnliche Verbindungen:

Clobetasolpropionat: Ein viel stärkeres Kortikosteroid, das für schwere Hauterkrankungen eingesetzt wird.

Betamethasondipropionat: Ein weiteres starkes Kortikosteroid mit ähnlichen Anwendungen.

Mometasonfuroat: Ein Kortikosteroid mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Wirksamkeit

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner mäßigen Potenz, die es für die Behandlung von leichten bis mittelschweren entzündlichen Erkrankungen mit minimalen Nebenwirkungen geeignet macht. Im Gegensatz zu stärkeren Kortikosteroiden birgt es ein geringeres Risiko, Hautverdünnung und andere Nebenwirkungen zu verursachen .

Wirkmechanismus

Target of Action

Clobetasone butyrate, a corticosteroid, primarily targets cytoplasmic receptors in dermal and intradermal cells . These receptors play a crucial role in the regulation of gene expression and protein synthesis, which in turn modulates the body’s immune response and reduces inflammation .

Mode of Action

Clobetasone butyrate interacts with its targets by binding to the cytoplasmic receptors. This binding induces the production of inhibitory proteins, which leads to decreased activity of various endogenous mediators of inflammation such as prostaglandins, kinins, histamine, and liposomal enzymes . This interaction and the resulting changes help to reduce inflammation and associated symptoms.

Biochemical Pathways

The binding of clobetasone butyrate to cytoplasmic receptors affects several biochemical pathways. It inhibits the enzyme Phospholipase A2 , which is essential for the conversion of membrane phospholipids to Arachidonic acid . This inhibition disrupts the production of eicosanoids, a class of bioactive compounds that includes prostaglandins and leukotrienes, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetics of clobetasone butyrate involves its absorption, distribution, metabolism, and excretion (ADME). After a single topical application of clobetasone butyrate, there is a measurable rise in its levels during the first 3 hours, after which the levels gradually fall . The concentrations of clobetasone butyrate are approximately ten times lower than those of clobetasol propionate . These properties impact the bioavailability of the drug and its therapeutic effectiveness.

Result of Action

The action of clobetasone butyrate results in significant molecular and cellular effects. It reduces the itchiness and erythema associated with conditions like eczema and dermatitis . In ophthalmology, clobetasone butyrate 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome .

Action Environment

The action, efficacy, and stability of clobetasone butyrate can be influenced by various environmental factors. For instance, the method of application can affect the absorption of the drug. Spreading the cream or ointment in a thin layer over the area of irritated skin and carefully smoothing it into the skin in the direction that the hair grows until it disappears can enhance the drug’s effectiveness .

Biochemische Analyse

Biochemical Properties

Clobetasone butyrate is thought to bind with cytoplasmic receptors in the dermal and intradermal cells and induce inhibitory proteins . This leads to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation .

Cellular Effects

Clobetasone butyrate is used to treat swelling, itching, and irritation on the skin . It can help with skin problems such as eczema, including contact dermatitis, psoriasis, insect bites, and stings . It has been shown to reduce the itchiness and erythema associated with eczema and dermatitis .

Molecular Mechanism

Clobetasone butyrate exerts its effects at the molecular level by binding with cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, leading to decreased activity of various endogenous mediators of inflammation .

Temporal Effects in Laboratory Settings

In the first few days of using clobetasone butyrate, some people may experience a burning or stinging feeling, but this usually stops after a few days . Long-term use of clobetasone butyrate can lead to thinning of the skin, permanent stretch marks, allergic contact dermatitis, acne, rosacea, and hair growth at the site of application .

Dosage Effects in Animal Models

In animal models, clobetasone butyrate has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis . In an animal model of cutaneous atrophy, it caused less thinning of the epidermis than other steroids .

Metabolic Pathways

Once absorbed through the skin, clobetasone butyrate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized, primarily in the liver .

Transport and Distribution

Clobetasone butyrate is applied topically and absorbed through the skin . It is then transported through the body via the bloodstream .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with cytoplasmic receptors in the dermal and intradermal cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Clobetasonbutyrat umfasst mehrere Schritte, beginnend mit der grundlegenden Steroidstruktur. Zu den wichtigsten Schritten gehören:

Fluorierung: Einführung eines Fluoratoms an einer bestimmten Stelle im Steroidgerüst.

Chlorierung: Zugabe eines Chloratoms, um die Wirksamkeit der Verbindung zu erhöhen.

Veresterung: Bildung des Butyrat-Esters durch Reaktion des Steroids mit Buttersäure.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise in großem Maßstab durch chemische Synthese unter Verwendung der oben genannten Schritte. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Hydroxylgruppen umwandeln.

Substitution: Halogenatome in this compound können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.

Hauptprodukte:

Oxidationsprodukte: Ketone und Carbonsäuren.

Reduktionsprodukte: Alkohole.

Substitutionsprodukte: Verschiedene substituierte Steroide, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Clobetasol propionate: A much stronger corticosteroid used for severe skin conditions.

Betamethasone dipropionate: Another potent corticosteroid with similar applications.

Mometasone furoate: A corticosteroid with a similar mechanism of action but different potency

Uniqueness of Clobetasone Butyrate: Clobetasone butyrate is unique due to its moderate potency, making it suitable for treating mild to moderate inflammatory conditions with minimal side effects. Unlike stronger corticosteroids, it has a lower risk of causing skin thinning and other adverse effects .

Biologische Aktivität

Clobetasone butyrate is a synthetic corticosteroid widely used in dermatology for its anti-inflammatory properties. This compound is notable for its effectiveness in treating various skin conditions, including eczema and psoriasis, while exhibiting a lower risk of systemic side effects compared to other corticosteroids. This article explores the biological activity of clobetasone butyrate, supported by clinical studies, pharmacokinetic data, and safety profiles.

Clobetasone butyrate functions primarily through the inhibition of inflammatory mediators. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, this complex modulates gene expression, resulting in decreased production of pro-inflammatory cytokines and chemokines. The compound's high topical potency allows for effective local treatment with minimal systemic absorption.

Pharmacokinetics

The pharmacokinetic profile of clobetasone butyrate indicates that it has a relatively low systemic absorption when applied topically. Studies show that after applying 30 g of 0.05% clobetasone butyrate ointment, plasma levels peaked at approximately 0.6 ng/mL within three hours and returned to below detectable levels after 72 hours . This limited systemic exposure helps mitigate potential adverse effects related to hypothalamic-pituitary-adrenal (HPA) axis suppression.

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 0.6 ng/mL |

| Time to Peak | 3 hours |

| Duration of Detectable Levels | Up to 72 hours |

Clinical Efficacy

Clobetasone butyrate has demonstrated superior clinical efficacy compared to other topical corticosteroids. In comparative studies:

- Eczema Treatment : Clobetasone butyrate was found to be significantly more effective than hydrocortisone 1% and fluocortolone 0.2% in treating eczema . In trials involving children with atopic eczema, lesions treated with clobetasone butyrate showed notable improvement or healing within one week .

- Postoperative Inflammation : A study evaluating postoperative inflammation following cataract surgery indicated that clobetasone butyrate was more effective than placebo and had a minimal effect on intraocular pressure compared to betamethasone phosphate .

Case Studies

- Eczema in Children : In a trial involving 71 children with bilateral symmetrical atopic eczema, one side was treated with clobetasone butyrate and the other with flurandrenolone. The majority showed improvement on the clobetasone side, indicating its effectiveness in pediatric populations .

- Psoriasis Treatment : In an open trial with 29 adults suffering from psoriasis or eczema, patients treated with clobetasone butyrate showed significant lesion improvement, with no notable changes in plasma cortisol levels, suggesting a favorable safety profile .

Safety Profile

Clobetasone butyrate is associated with a low incidence of side effects. Clinical evaluations have shown that it does not significantly affect the HPA axis when used as directed. Histological studies in animal models indicate less epidermal thinning compared to other corticosteroids, reinforcing its safety as a topical agent .

| Adverse Effect | Frequency |

|---|---|

| HPA Axis Suppression | Minimal |

| Epidermal Thinning | Less than hydrocortisone |

| Local Irritation | Rare |

Eigenschaften

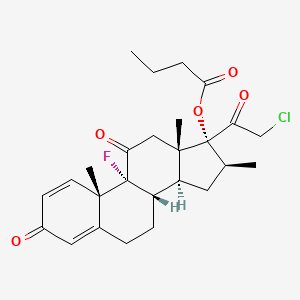

IUPAC Name |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRAWBYQGRLCEK-AVVSTMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046823 | |

| Record name | Clobetasone butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-57-0 | |

| Record name | Clobetasone butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone butyrate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASONE BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Clobetasone butyrate?

A: Clobetasone butyrate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, , , , ] This binding leads to a cascade of events, ultimately influencing gene expression and modulating the inflammatory response.

Q2: How does Clobetasone butyrate modulate the inflammatory response?

A: Upon binding to glucocorticoid receptors, Clobetasone butyrate inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. [, , , , , ] It also suppresses the migration and activation of inflammatory cells like lymphocytes and neutrophils, thereby reducing inflammation.

Q3: Does Clobetasone butyrate impact DNA synthesis?

A: Yes, research indicates that Clobetasone butyrate can inhibit epidermal DNA synthesis. Studies in hairless mice have demonstrated this effect both at the site of topical application and in distal untreated skin with higher doses. [, ] This inhibition of DNA synthesis contributes to its anti-inflammatory and antiproliferative properties.

Q4: What is the molecular formula and weight of Clobetasone butyrate?

A: The molecular formula for Clobetasone butyrate is C27H32ClFO6, and its molecular weight is 507.0 g/mol. []

Q5: Is there information available on the spectroscopic data for Clobetasone butyrate?

A5: While the provided research does not delve into detailed spectroscopic data, it's important to note that techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for structural characterization of corticosteroids like Clobetasone butyrate.

Q6: How stable is Clobetasone butyrate under different conditions?

A: Clobetasone butyrate exhibits polymorphism and can exist in different crystalline forms, influencing its stability. Research indicates that Form I, the commercially available form, is the most stable at room temperature. [] Additionally, a study investigating a validated HPLC method for Clobetasone butyrate quantification demonstrated its stability under forced degradation conditions, highlighting its suitability for pharmaceutical formulation. []

Q7: Does Clobetasone butyrate exhibit any catalytic properties?

A7: Clobetasone butyrate is primarily known for its pharmacological activity as a corticosteroid, and the provided research doesn't focus on any catalytic properties it might possess. Its primary mechanism involves binding to glucocorticoid receptors, not acting as a catalyst in chemical reactions.

Q8: Have computational chemistry techniques been used to study Clobetasone butyrate?

A8: While the provided research does not detail specific computational studies, it's worth noting that techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed in pharmaceutical research to understand drug-receptor interactions and predict pharmacological activity, and could be applied to Clobetasone butyrate.

Q9: How do structural modifications affect the activity of Clobetasone butyrate?

A: Research comparing Clobetasone butyrate with its close analog, Clobetasol propionate, reveals the impact of structural changes on activity. The alcoholic group in the 11 position of Clobetasone butyrate, compared to the ketonic group in Clobetasol propionate, significantly reduces its potential for systemic activity and epidermal thinning while retaining clinical efficacy. [, , ] This highlights the importance of specific structural features in determining the pharmacological profile of corticosteroids.

Q10: Is there information about the SHE regulations surrounding the use and handling of Clobetasone butyrate?

A10: The provided research focuses on the clinical and pharmacological aspects of Clobetasone butyrate and does not delve into specific SHE regulations. It's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding safe handling and disposal.

Q11: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Clobetasone butyrate?

A: Numerous clinical trials have been conducted to assess the efficacy of Clobetasone butyrate in treating various inflammatory skin conditions, including atopic dermatitis, contact dermatitis, and psoriasis. [, , , , , , ] These studies typically involve comparing Clobetasone butyrate to placebo or other topical corticosteroids, assessing parameters like lesion severity, symptom relief, and patient preference.

Q12: Has Clobetasone butyrate demonstrated efficacy in treating ocular conditions?

A: Yes, Clobetasone butyrate eye drops have been studied in clinical trials for their effectiveness in treating ocular inflammation, allergic conjunctivitis, and anterior uveitis. [, , , , , , ] Studies indicate that it effectively reduces ocular inflammation and provides symptom relief in these conditions.

Q13: Is Clobetasone butyrate effective in treating dry eye in Sjogren syndrome?

A: A study investigated the efficacy and safety of low-dose (0.1%) Clobetasone butyrate eye drops in patients with Sjogren syndrome dry eye. [] The results indicated that this treatment effectively improved corneal and conjunctival staining, reduced HLA-DR expression, and alleviated symptoms compared to placebo.

Q14: What is the safety profile of Clobetasone butyrate?

A: Clobetasone butyrate is generally well-tolerated, particularly when used topically. [, , , , , , ] Its low systemic absorption minimizes the risk of systemic side effects commonly associated with corticosteroids.

Q15: Are there any concerns regarding the long-term use of Clobetasone butyrate?

A: While Clobetasone butyrate is generally safe for short-term use, long-term or high-dose topical application can lead to skin thinning (atrophy), telangiectasia, and other local side effects. [, ] Therefore, it's crucial to use it as directed by a healthcare professional and for the shortest duration necessary to control symptoms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.